2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a chlorobenzyl group, and a pyridinylmethyl acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Pyridinylmethyl Acetamide Moiety: The final step involves the coupling of the intermediate with pyridin-3-ylmethylamine and acetic anhydride under mild conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide moiety, converting them to amines or alcohols, respectively.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are used.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls or interfere with metabolic pathways makes it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, possibly through the inhibition of specific enzymes or signaling pathways.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide exerts its effects is not fully understood but is believed to involve multiple pathways:
Molecular Targets: The compound may target enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Pathways Involved: It could interfere with signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridin-2-ylmethyl group.
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with a pyridin-4-ylmethyl group.
Uniqueness
The uniqueness of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-15-5-3-13(4-6-15)11-24-18-22-16(12-25-18)8-17(23)21-10-14-2-1-7-20-9-14/h1-7,9,12H,8,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOOPBMUCJKRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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